Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate
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Overview
Description
Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate is a chemical compound with the molecular formula C6H6ClFO4S. This compound is known for its unique chemical structure, which includes a chlorosulfanyl and fluoro group attached to a methylidene propanedioate backbone . It is used in various scientific research applications due to its distinctive reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate typically involves the reaction of dimethyl malonate with chlorosulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified using techniques such as distillation or crystallization to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol or other reduced forms.
Substitution: The fluoro and chlorosulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in biological pathways and processes . The specific pathways involved depend on the context of its use, such as enzyme inhibition or protein modification.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A precursor in the synthesis of Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate.
Dimethyl fumarate: Another compound with similar reactivity but different applications.
Dimethyl sulfoxide: Shares some chemical properties but is used in different contexts.
Uniqueness
This compound is unique due to its combination of chlorosulfanyl and fluoro groups, which confer distinctive reactivity and properties. This makes it valuable in specific research and industrial applications where such characteristics are required .
Properties
CAS No. |
493029-92-8 |
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Molecular Formula |
C6H6ClFO4S |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
dimethyl 2-[chlorosulfanyl(fluoro)methylidene]propanedioate |
InChI |
InChI=1S/C6H6ClFO4S/c1-11-5(9)3(4(8)13-7)6(10)12-2/h1-2H3 |
InChI Key |
RRURSASGNFNKNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(F)SCl)C(=O)OC |
Origin of Product |
United States |
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